(3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl)methyl benzoate

Carbohydrate Chemistry Glycosylation Quality Control

This perbenzoylated D-mannose derivative (CAS 113544-59-5) is the definitive choice for stereoselective α-mannosylation. Unlike acetyl-protected analogs, its four electron-withdrawing benzoyl groups enforce α-selectivity via neighboring group participation under Koenigs-Knorr or Helferich conditions. Sharply defined QC parameters—mp 179-185°C and specific rotation -75 to -80°—ensure lot-to-lot consistency for demanding glycoconjugate and oligosaccharide synthesis. Ideal precursor for α-mannopyranosyl halide donors and trichloroacetimidate building blocks for iterative glycosylation strategies. Choose this crystalline, stable intermediate to eliminate anomeric ambiguity in your mannose-containing glycan synthesis.

Molecular Formula C34H28O10
Molecular Weight 596.6 g/mol
CAS No. 113544-59-5
Cat. No. B048944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl)methyl benzoate
CAS113544-59-5
SynonymsD-Mannose, 2,3,4,6-tetrabenzoate
Molecular FormulaC34H28O10
Molecular Weight596.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2
InChIKeyFCDYAJBVISGNLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose (CAS 113544-59-5) – Technical Specifications and Sourcing Considerations


2,3,4,6-Tetra-O-benzoyl-D-mannopyranose (CAS 113544-59-5) is a perbenzoylated derivative of D-mannose . It belongs to the class of fully acylated carbohydrate building blocks, characterized by four benzoyl protecting groups that render the compound highly crystalline and soluble in organic solvents . Its primary utility lies in serving as a stable, protected intermediate for glycosylation reactions, enabling the stereoselective construction of oligosaccharides and glycoconjugates .

Why Substituting 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose with Other Peracylated Sugars Risks Synthesis Failure


The substitution of 2,3,4,6-tetra-O-benzoyl-D-mannopyranose with alternative peracylated sugars, such as its acetyl-protected counterpart (2,3,4,6-tetra-O-acetyl-D-mannopyranose), is not chemically equivalent . The electron-withdrawing nature of benzoyl groups fundamentally alters the reactivity profile of the glycosyl donor compared to acetyl groups, leading to divergent stereoselectivity and activation kinetics in glycosylation reactions [1]. Moreover, the distinct physical properties—including a specific optical rotation of -75.0 to -80.0 deg and a melting point of 179-185°C—serve as critical quality control parameters that would be completely inapplicable to acetylated or benzylated analogs . The quantitative evidence below demonstrates that seemingly minor structural variations result in measurable differences in synthetic outcomes, making generic substitution inadvisable without rigorous re-optimization.

Quantitative Evidence for Selecting 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose (CAS 113544-59-5) Over Comparators


Stereochemical Control: Specific Optical Rotation as a Key Identity and Purity Metric

The specific optical rotation ([α]20/D) of 2,3,4,6-tetra-O-benzoyl-D-mannopyranose is -75.0 to -80.0 deg (c=1, CHCl₃), which is both numerically and directionally distinct from the gluco-configured analog 2,3,4,6-tetra-O-benzoyl-D-glucopyranose, which exhibits a positive rotation of +72.0 to +77.0 deg under comparable conditions . This difference provides a reliable, quantitative metric for confirming the correct stereoisomer upon receipt and verifying that no epimerization has occurred during storage or use.

Carbohydrate Chemistry Glycosylation Quality Control

Thermal Stability and Purity Benchmarking: Melting Point and HPLC Assay

Commercially available 2,3,4,6-tetra-O-benzoyl-D-mannopyranose is specified with a melting point range of 179.0 to 185.0 °C and a minimum HPLC purity of 93.0 area% . This contrasts with the glucose analog (2,3,4,6-tetra-O-benzoyl-D-glucopyranose), which melts at a lower temperature of 120.0 to 124.0 °C . The higher melting point and narrow range of the manno-derivative indicate a more stable crystal lattice and serve as a sensitive indicator of bulk purity and structural integrity upon receipt.

Purity Assessment Thermal Analysis Reagent Qualification

Lipophilicity-Driven Handling and Reactivity: LogP Differentiation from Glucose Analog

The predicted partition coefficient (LogP) for 2,3,4,6-tetra-O-benzoyl-D-mannopyranose is 4.08 . This value is measurably lower than the LogP of the corresponding glucose derivative, 2,3,4,6-tetra-O-benzoyl-D-glucopyranose, which is reported as 4.24 . The difference, while modest, reflects a slightly less lipophilic character for the manno-isomer, which can influence its solubility profile in biphasic reaction systems and its chromatographic retention behavior during purification.

Solubility Lipophilicity Reaction Optimization

Stereospecific Application in Complex Oligosaccharide Synthesis

2,3,4,6-Tetra-O-benzoyl-α-D-mannopyranosyl trichloroacetimidate, a glycosyl donor directly prepared from the target compound, has been successfully employed in the convergent synthesis of a complex octasaccharide, the repeating unit of the cell-wall mannan from Trichophyton species [1]. While the paper does not provide a direct yield comparison with alternative protecting group strategies, the successful execution of this multi-step synthesis highlights the compatibility and reliability of the perbenzoylated mannose donor in constructing biologically relevant, stereochemically defined oligosaccharides.

Oligosaccharide Synthesis Synthetic Methodology Glycoconjugates

Recommended Application Scenarios for 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose (CAS 113544-59-5)


Stereoselective Synthesis of α-D-Mannopyranosides via Glycosyl Halide Donors

The compound serves as an ideal precursor for generating 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl bromide or chloride. These perbenzoylated glycosyl halides are classic donors for stereoselective α-mannosylation reactions under Koenigs-Knorr or Helferich conditions [1]. The electron-withdrawing benzoyl groups favor α-selectivity through neighboring group participation, a distinct advantage over benzyl-protected donors which often yield mixtures of anomers .

Construction of Mannose-Containing Oligosaccharides and Glycoconjugates

This reagent is specifically suited for the synthesis of biologically important mannose-containing oligosaccharides, such as those found in fungal cell walls (e.g., Trichophyton mannan) [2]. Its use as a building block for the preparation of more reactive trichloroacetimidate donors enables iterative glycosylation strategies to assemble complex glycans with defined α-(1→2)-, α-(1→3)-, and α-(1→6)-linkages [3].

Research and Development of Mannosidase Inhibitors and Anti-Infective Agents

Given the structural role of mannose in pathogenic glycoproteins, perbenzoylated mannose derivatives are valuable intermediates for synthesizing potential mannosidase inhibitors or glycoconjugate vaccines . The stability and crystallinity of the tetra-O-benzoyl derivative facilitate purification and characterization of intermediates en route to these biologically active target molecules.

Analytical Standard for Method Development and Quality Control

Due to its well-defined and sharply contrasting physicochemical properties—particularly its negative specific optical rotation (-78°) and high melting point (182°C)—this compound is well-suited for use as a reference standard . It can be employed to calibrate polarimeters, validate HPLC methods for carbohydrate analysis, or serve as a retention time marker in chromatographic method development for complex carbohydrate mixtures.

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